molecular formula C21H17N5O4 B2943045 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-26-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

货号: B2943045
CAS 编号: 852440-26-7
分子量: 403.398
InChI 键: UJOWSDMDUNXYNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17N5O4 and its molecular weight is 403.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, particularly focusing on its anticancer and enzyme inhibition properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₃H₁₁N₃O₄
Molar Mass 273.25 g/mol
CAS Number Not available
IUPAC Name This compound

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related pyrazolo[1,5-a]pyrimidinones have shown promising results against various cancer cell lines:

  • MCF-7 Cell Line : IC50 values around 4.93 μM were recorded for derivatives demonstrating strong inhibitory effects on cell viability .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are critical in various biological pathways. Notably:

  • Fascin Inhibition : A high-throughput assay indicated an IC50 value of approximately 4600 nM for fascin, a protein involved in cytoskeletal organization and cancer metastasis . This suggests potential therapeutic applications in targeting metastatic cancer.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. The presence of the benzo[d][1,3]dioxole moiety is significant as it enhances the lipophilicity and potential bioavailability of the compound.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds in the same class:

  • Synthesis and Evaluation : Research focusing on triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones demonstrated notable anticancer activity and highlighted their potential as new therapeutic agents against breast cancer cell lines like MDA-MB231 .
  • Antiviral Properties : Some derivatives have also been investigated for antiviral activities against HSV replication in Vero cells, showcasing a broad spectrum of biological activities beyond anticancer effects .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution reactions using α-chloroacetamide intermediates. For example, reacting pyrazolo[3,4-d]pyrimidin-4-one derivatives with N-(benzodioxol-5-ylmethyl)-α-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours . Optimization strategies include:

  • Design of Experiments (DoE) to evaluate temperature, solvent polarity, and stoichiometric ratios .
  • Monitoring reaction progress via TLC or HPLC to minimize byproducts.

Q. What analytical techniques are critical for structural confirmation?

Key methods include:

  • ¹H/¹³C NMR spectroscopy : Assign peaks to the benzodioxole (δ 5.9–6.1 ppm, OCH₂O), pyrazolo-pyrimidinone (δ 8.2–8.5 ppm, aromatic protons), and acetamide (δ 3.8–4.1 ppm, CH₂CO) moieties .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₁₈N₄O₄).
  • X-ray crystallography : Resolve stereoelectronic effects in the pyrazolo-pyrimidinone core .

Q. How can solubility challenges in biological assays be addressed?

  • Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility.
  • Derivatize the benzodioxole or acetamide groups with polar substituents (e.g., hydroxyl, carboxyl) to improve hydrophilicity .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazolo-pyrimidinone derivatives?

  • In vitro assays : Test enzyme inhibition (e.g., kinases, phosphodiesterases) using purified targets and measure IC₅₀ values. Compare substitutions at the benzodioxole (electron-donating vs. withdrawing groups) and pyrimidinone (N-aryl vs. alkyl) positions .
  • Molecular docking : Model interactions with ATP-binding pockets (e.g., CDK2 or PDE4) using software like AutoDock Vina. Focus on hydrogen bonding with the pyrimidinone carbonyl and π-π stacking with the benzodioxole .

Q. How can in silico methods predict metabolic stability and toxicity?

  • ADMET prediction tools : Use SwissADME or ADMETlab to assess CYP450 metabolism (e.g., oxidation of benzodioxole methylene) and hepatotoxicity risks.
  • MetaSite analysis : Identify potential metabolic hot spots (e.g., N-demethylation of the pyrazolo ring) .

Q. What experimental approaches resolve contradictions in spectral data or bioactivity?

  • 2D NMR (COSY, HSQC) : Clarify ambiguous proton-proton correlations in crowded aromatic regions .
  • Biological triplicates : Repeat enzyme assays under standardized conditions (pH 7.4, 37°C) to rule out experimental variability.
  • Crystallographic validation : Compare experimental X-ray structures with computational models to confirm tautomeric forms (e.g., keto-enol equilibria in pyrimidinone) .

Q. Methodological Considerations

Q. How to design experiments for optimizing yield in multi-step syntheses?

  • Flow chemistry : Use continuous-flow reactors to control exothermic reactions (e.g., diazomethane generation) and reduce side-product formation .
  • Stepwise quenching : Isolate intermediates (e.g., α-chloroacetamide) via column chromatography before proceeding to cyclization steps .

Q. What are best practices for validating purity in pharmacological studies?

  • HPLC-UV/ELSD : Ensure ≥95% purity using C18 columns (acetonitrile/water gradient).
  • Elemental analysis : Confirm C, H, N, O content within ±0.4% of theoretical values .

属性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O4/c27-19(22-9-14-6-7-17-18(8-14)30-13-29-17)11-25-12-23-20-16(21(25)28)10-24-26(20)15-4-2-1-3-5-15/h1-8,10,12H,9,11,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOWSDMDUNXYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。